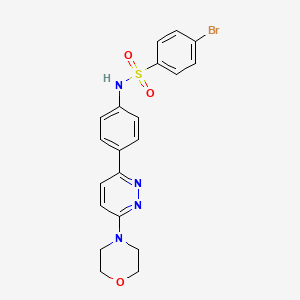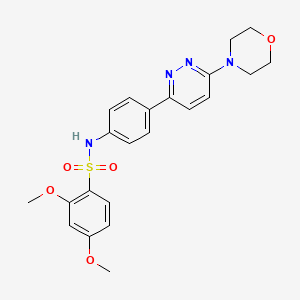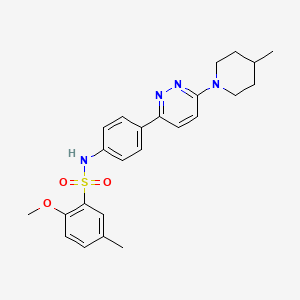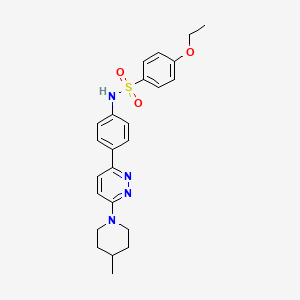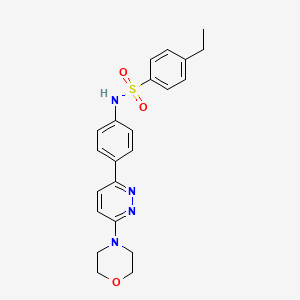
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Übersicht
Beschreibung
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the PDK1/Akt signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide targets the PDK1/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce cell death and sensitize tumor cells to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce insulin resistance and improve glucose metabolism in diabetic models, and reduce amyloid beta accumulation and improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is its specificity for the PDK1/Akt signaling pathway, which makes it a valuable tool for studying this pathway in various diseases. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
For 4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide include further optimization of its potency and selectivity, as well as testing its efficacy in clinical trials for various diseases. Additionally, this compound may have potential applications in other diseases that involve dysregulation of the PDK1/Akt signaling pathway, such as cardiovascular disease and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.
Eigenschaften
IUPAC Name |
4-ethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-17-3-9-20(10-4-17)30(27,28)25-19-7-5-18(6-8-19)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTLQUGWBIRZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3312416.png)

![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B3312428.png)

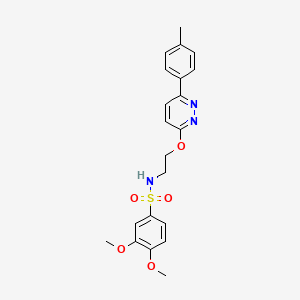
![1-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312441.png)
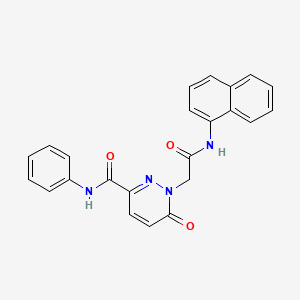
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3312474.png)
![2,4,5-trimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312476.png)
